Product packaging for 1-Chloroanthracene(Cat. No.:CAS No. 4985-70-0)

1-Chloroanthracene

Cat. No.: B1594150
CAS No.: 4985-70-0
M. Wt: 212.67 g/mol
InChI Key: SRIHSAFSOOUEGL-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbon (PAH) Research Context

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. mdpi.comwho.int These compounds are primarily formed during the incomplete combustion or pyrolysis of organic materials such as coal, wood, and petroleum. mdpi.comwho.int As a result, they are widespread environmental pollutants found in the air, water, and soil. mdpi.comfrontiersin.org

The primary routes of human exposure to PAHs include inhalation of contaminated air, ingestion of affected food and water, and dermal contact. who.intfrontiersin.orgnih.gov Research has linked chronic exposure to PAHs with a range of adverse health effects, including an increased risk of various cancers, respiratory diseases, and cardiovascular problems. mdpi.comwho.intnih.gov Due to their persistence in the environment and their potential for toxicity, many PAHs are considered priority pollutants by environmental agencies. mdpi.comfrontiersin.org

Significance of Halogenated Anthracenes in Chemical Science

The introduction of a halogen atom, such as chlorine, onto an anthracene (B1667546) core significantly alters the molecule's electronic structure, reactivity, and physical properties. solubilityofthings.comresearchgate.net This halogenation can enhance the reactivity of the anthracene molecule, providing new avenues for chemical synthesis and functionalization. solubilityofthings.comacs.org For example, the chlorine atom in 1-Chloroanthracene can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. vulcanchem.com

Halogenated anthracenes are valuable building blocks in the on-surface synthesis of covalent polymers and have applications in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgfrontiersin.orgnih.gov The specific position of the halogen atom on the anthracene ring influences the resulting material's properties. acs.org Furthermore, the study of halogenated PAHs is crucial for understanding their environmental fate and potential toxicity, as halogenation can affect their biological activity. nih.gov

Scope and Research Imperatives for this compound

Research on this compound is driven by several key imperatives. A primary focus is to understand how the presence and position of the chlorine atom influence its chemical and physical properties compared to the parent anthracene molecule and other isomers. nih.gov This includes investigating its reactivity in various chemical reactions, its spectroscopic characteristics, and its potential as a precursor in the synthesis of more complex molecules. sigmaaldrich.comprepchem.comrsc.org

A significant area of investigation involves the study of its photochemical behavior, including its ability to undergo photodimerization. sigmaaldrich.com Furthermore, researchers are exploring the effects of this compound on biological systems, for instance, its impact on cell communication and signaling pathways. nih.govsigmaaldrich.com Understanding these fundamental aspects is essential for harnessing its potential in materials science and for assessing its environmental and biological implications. sigmaaldrich.comlookchem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C14H9Cl ontosight.ainist.gov
Molecular Weight 212.67 g/mol sigmaaldrich.comnist.govnih.gov
Appearance Yellowish crystalline solid ontosight.ai
Melting Point 77-80 °C sigmaaldrich.comstenutz.eu
Density 1.171 g/mL at 25 °C sigmaaldrich.comstenutz.eu
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform (B151607). ontosight.ai
CAS Number 4985-70-0 sigmaaldrich.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl B1594150 1-Chloroanthracene CAS No. 4985-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroanthracene
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InChI

InChI=1S/C14H9Cl/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
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InChI Key

SRIHSAFSOOUEGL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Cl
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DSSTOX Substance ID

DTXSID40871110
Record name 1-Chloroanthracene
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Molecular Weight

212.67 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 1-Chloroanthracene
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CAS No.

4985-70-0, 50602-11-4
Record name 1-Chloroanthracene
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Advanced Synthetic Methodologies for 1 Chloroanthracene and Its Derivatives

Established Synthesis Routes for 1-Chloroanthracene

The synthesis of this compound is well-established in chemical literature, with several methods reported for its preparation. One common route involves the reduction of 1-chloroanthraquinone. prepchem.com This transformation is a standard procedure for accessing the anthracene (B1667546) core from its oxidized quinone form. Another documented method starts from the parent hydrocarbon, anthracene, and employs cupric chloride (CuCl₂) as the chlorinating agent. orgsyn.org This reaction provides a direct pathway to introduce a chlorine atom at the 1-position of the anthracene skeleton.

In numerous contemporary research articles, the synthesis of this compound is often cited as following established literature procedures without detailed experimental descriptions, indicating that its preparation is considered a routine and reliable process in synthetic chemistry. acs.orgcsic.esrsc.org For instance, a synthesis following a known literature method yielded this compound as a pale-yellow solid with a 50% yield. acs.org

Table 1: Selected Literature Methods for the Synthesis of this compound

Starting Material Key Reagents Reported Yield Reference
Anthracene Cupric Chloride (CuCl₂) 89-99% orgsyn.org
1-Chloroanthraquinone Reduction (e.g., with Zn dust) Not specified prepchem.com

Utilization of this compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable precursor for creating more complex and functionalized organic molecules. Its reactivity, particularly in metal-catalyzed reactions, allows for the strategic formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and this compound is an effective coupling partner in these transformations. libretexts.orgnih.govrsc.org These reactions provide a direct method for linking the anthracenyl moiety to other organic fragments, a key step in the synthesis of advanced materials and complex molecules. nih.gov

The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.orgorganic-chemistry.orgbeilstein-journals.org this compound has been effectively employed in Suzuki reactions to generate intricate biaryl systems.

A notable application is a one-pot reaction sequence that combines borylation and Suzuki coupling. csic.esbeilstein-journals.orgresearchgate.net In this procedure, this compound is first converted in situ to a borylated intermediate. This intermediate then undergoes a Suzuki coupling with a second aryl halide, such as 1-bromo-4-methoxynaphthalene (B134783), to produce the target biaryl compound. This one-pot strategy is highly efficient, affording the desired biaryl methyl ether in an 82% yield. csic.esbeilstein-journals.org

Table 2: Example of a One-Pot Borylation/Suzuki Coupling for Biaryl Synthesis

Aryl Halide 1 Aryl Halide 2 Catalyst System Base Temperature Yield Reference

The borylation of this compound is a critical step that transforms the relatively inert C-Cl bond into a versatile C-B bond, paving the way for further functionalization. The Miyaura borylation is a common method used for this purpose. beilstein-journals.orgbeilstein-journals.org

In a typical procedure, this compound is reacted with bis(pinacolato)diboron (B136004) (B₂Pin₂) in the presence of a palladium catalyst and a suitable base. beilstein-journals.org Research has shown that using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂dba₃) and the ligand SPhos, with potassium acetate (B1210297) as the base in 1,4-dioxane, leads to full conversion to the borylated anthracene intermediate after 5 hours at 110 °C. beilstein-journals.orgbeilstein-journals.org This boronic ester is not typically isolated but is used directly in subsequent cross-coupling reactions, demonstrating its utility as a transient, reactive intermediate. csic.esbeilstein-journals.orgresearchgate.net

Table 3: Conditions for Miyaura Borylation of this compound

Reagent Catalyst Ligand Base Solvent Temperature Time Reference

A sophisticated application of this compound is in the synthesis of advanced fluorescent dyes, specifically arylisoquinoline-derived organoboron dyes with complex triaryl skeletons. csic.esbeilstein-journals.orgresearchgate.net These dyes are of interest for their unique photophysical properties. researchgate.netrsc.org

The synthesis is a multi-step process that leverages sequential cross-coupling reactions. beilstein-journals.orgresearchgate.net

Biaryl Formation : The process begins with the palladium-catalyzed one-pot borylation and Suzuki coupling of this compound with an aryl partner like 1-bromo-4-methoxynaphthalene to form a biaryl system, such as 1-(4-methoxynaphthalen-1-yl)anthracene. csic.esbeilstein-journals.org

Triaryl Core Synthesis : This biaryl is then transformed into a triflate. The triflate undergoes a second palladium-catalyzed one-pot borylation-Suzuki coupling, this time with 1-chloroisoquinoline, to construct the core triaryl skeleton. This step yields the desired triaryl compounds in the 44–70% range. beilstein-journals.orgresearchgate.net

Final Borylation : The final step to generate the organoboron dye is an iridium-catalyzed C-H borylation. This reaction regioselectively installs a boronic acid ester (Bpin) group onto the isoquinoline (B145761) ring, completing the synthesis of the target dye. beilstein-journals.orgresearchgate.net For example, the dye designated as 19 in the literature was obtained in a 72% yield from its triaryl precursor. beilstein-journals.org

This synthetic strategy highlights the utility of this compound as a foundational element for building complex, functional chromophores. beilstein-journals.orgresearchgate.net

Suzuki Coupling Applications for Biaryl Systems

Synthesis of Anthracene Ammonium (B1175870) Iodide Derivatives for Material Applications

The functionalization of anthracene derivatives is a key strategy for developing novel materials for applications such as perovskite solar cells. This compound serves as a versatile precursor for the synthesis of anthracene-based ammonium iodide salts, which are explored for their potential in interface passivation and improving the stability of solar cell devices. acs.orgacs.org The synthesis pathway typically involves multiple steps, starting with this compound to introduce functional groups that can be converted into ammonium iodide moieties.

A representative synthetic route begins with the conversion of this compound to anthracene-1-carbonitrile (B1232012). acs.org This is achieved through a palladium-catalyzed cyanation reaction. Subsequently, the nitrile group is reduced to an aminomethyl group, which is then converted to the corresponding ammonium iodide salt. An alternative route involves a Suzuki-Miyaura type coupling to introduce an aminoethyl group. acs.org

The synthesis of Anthracene-1-ylmethylammonium Iodide (AMAI) and 2-(Anthracen-1-yl)ethylammonium Iodide (AEAI) from this compound highlights these advanced methodologies. These compounds have been investigated as capping layers in perovskite solar cells, demonstrating that anthracene-derived cations can enhance thermal stability. acs.org The synthesis of AMAI, for instance, involves the reduction of an anthracene-1-carbonitrile intermediate, followed by treatment with hydroiodic acid. acs.org

Table 1: Synthesis of Anthracene Ammonium Iodide Derivatives from this compound acs.org

Step Starting Material Reagents Product Yield
1 This compound Pd(OAc)₂, RuPhos, K₄[Fe(CN)₆·3H₂O], Toluene:H₂O Anthracene-1-carbonitrile 95%
2 Anthracene-1-carbonitrile BH₃·THF, HCl Anthracene-1-ylmethylammonium Chloride -
3 tert-Butyl (anthracen-1-ylmethyl)carbamate HI, CH₂Cl₂, MeCN Anthracene-1-ylmethylammonium Iodide (AMAI) 89%
4 This compound Potassium β-aminoethyltrifluoroborate, Cs₂CO₃, Pd(OAc)₂, RuPhos tert-Butyl (2-(anthracen-1-yl)ethyl)carbamate -

Data sourced from ACS Applied Materials & Interfaces. acs.org

Photodimerization and Dimer Formation Mechanisms

This compound undergoes photodimerization upon exposure to light, a characteristic reaction of many anthracene derivatives. iucr.org This process involves a [4+4] cycloaddition reaction between two molecules of this compound, leading to the formation of a stable dimer. iucr.orglookchem.comlookchem.com The specific product formed through solid-state photodimerization is the trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl) dimer. lookchem.comlookchem.com

The mechanism of photodimerization has been investigated using advanced analytical techniques. Time-resolved powder diffraction data analyzed using singular value decomposition (SVD) has provided significant insights into the reaction course. iucr.orgresearch-nexus.net These studies on this compound and other derivatives like 9-methylanthracene (B110197) suggest the existence of a transient excimer state, which is a temporary molecular complex formed between an excited-state molecule and a ground-state molecule before the formation of the stable covalent dimer. iucr.orgresearch-nexus.net

While some crystalline forms of this compound are considered light-stable due to their molecular packing, where the distance between the meso-atoms of neighboring molecules is greater than 5 Å, other modifications readily produce the dimer. scispace.com The photodimerization can also occur in solution. scispace.com This reactivity is fundamental to understanding the photophysical and photochemical properties of this compound and its potential use in photoresponsive materials.

Table 2: Photodimerization Details of this compound

Feature Description
Reaction Type [4+4]-Photodimerization / Cycloaddition
Product trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl)
Key Intermediate Excimer state suggested by SVD analysis iucr.orgresearch-nexus.net
Reaction Condition Illumination with light (>300 nm) iucr.org

| Phase | Occurs in both solid-state and solution lookchem.comscispace.com |

Synthesis of Structurally Related Chlorinated Anthracene Isomers and Analogs

The synthesis of chlorinated anthracene isomers such as 2-chloroanthracene (B50491) and 9,10-dichloroanthracene (B1293567) involves different strategies compared to the synthesis of the 1-chloro isomer. The position of the chlorine atom on the anthracene core significantly influences the synthetic approach.

2-Chloroanthracene: This isomer can be synthesized by the direct chlorination of anthracene using chlorine gas with a suitable catalyst. ontosight.ai Another route involves a palladium-catalyzed reaction of a specific substrate with glycine, silver trifluoroacetate, and trifluoromethanesulfonic acid in acetic acid. chemicalbook.com 2-Chloroanthracene is a key intermediate in the synthesis of dyes and materials. ontosight.ai It can also be used in Diels-Alder reactions, for instance, with vinylene carbonate to produce cis-2-chloro-9,10-dihydro-9,10-ethanoanthracene-11,12-diol, cyclic carbonate. prepchem.com

9-Chloroanthracene (B1582455): The synthesis of 9-chloroanthracene can be achieved through various methods, including the reaction of anthracene with reagents like t-butyl hypochlorite, phosphorus pentachloride, or 1,3-dichloro-5,5-dimethylhydantoin. orgsyn.org A high-yield, one-step method involves the reaction of anthracene with anhydrous cupric chloride in a solvent like carbon tetrachloride. orgsyn.org This method is also applicable for preparing other 10-chloro derivatives of 9-substituted anthracenes. orgsyn.org

9,10-Dichloroanthracene: This disubstituted isomer is typically prepared by the chlorination of anthracene with chlorine gas or other chlorinating agents. ontosight.ai An alternative synthesis involves the dechlorination of a 9,9,10,10-tetrachloro-9,10-dihydroanthracene compound. google.com 9,10-Dichloroanthracene is noted for its fluorescent properties and has been investigated for use in organic light-emitting diodes (OLEDs). ontosight.ai

Other Chlorinated Analogs: The synthesis of more complex chlorinated anthracenes, such as 1,8-dichloroanthracene (B3240527) and various trichloro-ethanoanthracene-carbonitriles, often utilizes Diels-Alder cycloaddition reactions as a key step. mdpi.commdpi.com For example, 1,8-dichloroanthracene can act as the diene in reactions with dienophiles like acrylonitrile (B1666552) to form ethano-bridged structures. mdpi.com These synthetic routes allow for the creation of a wide array of structurally diverse chlorinated anthracene analogs for various chemical and material science applications. mdpi.com

Table 3: Comparison of Synthesis Methods for Chlorinated Anthracene Isomers

Compound Common Synthetic Method Starting Material Key Reagents/Catalysts Reference
This compound Literature procedure (unspecified in detail) Anthracene derivative Not specified acs.org
2-Chloroanthracene Direct Chlorination Anthracene Chlorine gas, catalyst ontosight.ai
9-Chloroanthracene Chlorination with Cupric Chloride Anthracene Anhydrous CuCl₂ orgsyn.org
9,10-Dichloroanthracene Direct Chlorination Anthracene Chlorine gas ontosight.ai

| 1,8-Dichloroanthracene | Multi-step synthesis from anthraquinone (B42736) | 1,8-Dichloroanthraquinone | - | researchgate.net |

Elucidation of Reaction Mechanisms and Pathways Involving 1 Chloroanthracene

Gas-Phase Electron Attachment Dynamics

Studies on the gas-phase interactions of 1-Chloroanthracene with low-energy electrons have been conducted using dissociative electron attachment (DEA) spectroscopy. researchgate.netresearchgate.netdntb.gov.ua This technique allows for the detailed examination of the formation and subsequent decay of transient negative ions.

DEA spectroscopy has been instrumental in understanding the behavior of this compound upon electron attachment. researchgate.netresearchgate.net This method involves bombarding gas-phase molecules with a beam of electrons of well-defined energy and detecting the resulting negative ions. The process reveals the formation of transient molecular anions which can then undergo dissociation into various fragments. researchgate.net For this compound, as with other chloroaromatic compounds, the attachment of an electron can lead to the formation of a temporary negative ion which may then dissociate. researchgate.netcolumbia.edu

Experimental studies have identified several key fragmentation pathways for the transient negative ion of this compound. The dominant decay channel is the formation of the chloride anion (Cl⁻). researchgate.netresearchgate.net This process occurs at specific electron energies, indicating resonant processes. Besides the primary Cl⁻ channel, other fragment ions such as [M-H]⁻ (the molecule minus a hydrogen atom) and [M-Cl]⁻ (the molecule minus a chlorine atom, representing the anthracenyl radical) are also observed, though with significantly lower probabilities. researchgate.netresearchgate.net The formation of these ions occurs at different energy ranges compared to the Cl⁻ ion. researchgate.net

Table 1: Fragmentation Pathways of this compound in DEA Spectroscopy

Fragment Ion Description Relative Intensity
Cl⁻ Chloride anion Dominant
[M-H]⁻ Molecule minus a hydrogen atom Lower
[M-Cl]⁻ Molecule minus a chlorine atom Lower

This table is based on generalized findings for chloroaromatic compounds and may not represent the exact quantitative ratios for this compound.

Fragmentation Pathways and Ion Formation Channels (Cl⁻, [M-H]⁻, [M-Cl]⁻)

Radiation-Induced Chemical Transformations

The study of how radiation affects this compound, particularly in solution, provides insights into its environmental fate and potential degradation pathways.

In solution, this compound can undergo reductive dehalogenation. pjoes.commdpi.comepa.gov This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, effectively converting this compound to anthracene (B1667546). This transformation can be induced by various means, including chemical reductants and electrochemical methods. mdpi.comrsc.org The efficiency of this reaction can be influenced by the solvent and the specific reducing agent used. mdpi.comacs.org For instance, the use of indium metal in ionic liquids has been shown to be an effective method for the dehalogenation of aryl halides. mdpi.com

The mechanism of reductive dehalogenation in solution often involves the formation of a radical anion intermediate. acs.orgrsc.org This is analogous to the transient negative ion formed in the gas phase. In solution, solvated electrons, which can be generated through radiolysis or by strong reducing agents, can be captured by this compound to form this radical anion. rsc.org This radical anion is a key intermediate that subsequently undergoes cleavage of the carbon-chlorine bond to yield an aryl radical and a chloride ion. rsc.orgrsc.org The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the final dehalogenated product, anthracene. rsc.org The kinetics and outcome of these reactions are highly dependent on the properties of the solvent, which can affect the stability and reactivity of the charged intermediates. acs.org

Influence of Hydrogen-Donating Additives and Oxygen on Reaction Progress

The presence of oxygen and hydrogen-donating additives can significantly influence the reaction pathways of this compound. In photochemical reactions, oxygen plays a crucial role. For instance, the photochlorination of anthracene to form chloroanthracenes involves reactive oxygen species (ROS). mdpi.com Under photoexcitation, ground state anthracene generates a singlet state which transforms into a triplet state. mdpi.com Simultaneously, oxygen can accept electrons to form species like the hydroxyl radical (·OH). mdpi.com This radical can then react with chloride ions to produce chlorine radicals (·Cl), which subsequently react with triplet anthracene to form monochloroanthracene. mdpi.com The presence of oxygen was found to be essential for the photochlorination of anthracene to chloroanthracenes. mdpi.com

In other reaction systems, such as dechlorination, hydrogen-donating additives are key. While specific studies on this compound with various hydrogen-donating additives were not found, the general mechanism of hydrodechlorination (HDCl) relies on a source of hydrogen. pjoes.commdpi.com In catalytic hydrodechlorination, molecular hydrogen is a common reducing agent. pjoes.commdpi.com

Atmospheric Oxidation Processes

The atmospheric fate of this compound is largely determined by its reactions with atmospheric oxidants, particularly the nitrate (B79036) radical (NO₃) during nighttime.

NO₃ Radical-Initiated Reactions: Mechanisms and Kinetics

Theoretical studies on the isomer 9-chloroanthracene (B1582455) provide significant insights into the atmospheric oxidation initiated by NO₃ radicals, which are expected to be similar for this compound. The primary reaction pathways are the addition of the NO₃ radical to the aromatic rings and, to a lesser extent, hydrogen abstraction. rsc.orgrsc.org The addition of NO₃ to the C=C bonds is generally a barrierless and exothermic process, making it the more favorable pathway compared to hydrogen abstraction, which has significant energy barriers. rsc.org

Identification of Oxidation Products and Transient Intermediates

The reaction of chloroanthracenes with NO₃ radicals leads to a variety of oxidation products through complex reaction pathways involving several transient intermediates. Following the initial addition of the NO₃ radical to the anthracene core, the resulting adducts can undergo further reactions.

In the case of 9-chloroanthracene, the main oxidation products identified through theoretical studies include:

9-chloroanthracenyl nitrates rsc.orgresearchgate.net

9-chloroanthracenediones rsc.orgresearchgate.net

Epoxides rsc.orgresearchgate.net

Dialdehydes rsc.orgresearchgate.net

9-chloroanthracene-1,4-dione rsc.orgresearchgate.net

Anthracene-9,10-dione rsc.orgresearchgate.net

9-chloroanthracen-1-one rsc.orgresearchgate.net

10-chloroanthracen-1-one rsc.orgresearchgate.net

10-chloroanthracen-9-ol rsc.orgresearchgate.net

10-chloro-1-nitroanthracene rsc.orgresearchgate.net

Transient intermediates in these pathways include the initial NO₃-chloroanthracene adducts. For example, the adduct formed by NO₃ addition can react with molecular oxygen, leading to the formation of peroxy radicals. unito.it These peroxy radicals can then undergo further reactions, such as coupling with NO, NO₂, or other radicals, or unimolecular cyclization and decomposition to form the final products. unito.it For instance, an intermediate can lose NO₂ to form 10-chloroanthracen-9-ol or undergo elimination of CINO and H abstraction by O₂ to yield anthracene-9,10-dione. rsc.org

Computational Studies of Potential Energy Surfaces and Rate Constants

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of this compound's atmospheric oxidation. rsc.orgunito.itnih.gov By calculating the potential energy surfaces for the reaction of chloroanthracene with NO₃ radicals, researchers can map out the most energetically favorable reaction pathways. rsc.orgunito.it

These studies confirm that the addition of the NO₃ radical to the anthracene rings is the dominant initial step due to its barrierless nature. rsc.org The potential energy barriers for subsequent reactions of the initial adducts, such as ring closure or fragmentation, are generally high, making bimolecular reactions with other atmospheric species like O₂, NO, and NO₂ more likely. unito.it

Catalytic Hydrodechlorination Studies

Catalytic hydrodechlorination (HDCl) is a promising method for the detoxification of chlorinated aromatic compounds like this compound, converting them into less harmful hydrocarbons. pjoes.commdpi.com

Heterogeneous Catalysis (e.g., Carbon-Supported Ni-Mo Catalysts)

Sulphided, carbon-supported nickel-molybdenum (B8610338) (Ni-Mo/C) catalysts have proven to be highly effective for the hydrodechlorination of various chloroaromatic compounds, including chloroanthracene. pjoes.comresearchgate.net In a study using a catalyst with 15 wt% MoO₃ and 5 wt% NiO on an activated carbon support, a high degree of chlorine removal was achieved. pjoes.comresearchgate.net The reaction is typically carried out in a stirred autoclave at elevated temperature (e.g., 260°C) and hydrogen pressure (e.g., 3 MPa). pjoes.comresearchgate.net

The effectiveness of these catalysts is influenced by the properties of the carbon support, such as its porous structure. pjoes.com However, under certain conditions, variations in the porous structure of the support did not significantly affect the extent of dechlorination. pjoes.com The reaction mechanism for the hydrodechlorination of chloroaromatics over these catalysts is considered to be an electrophilic substitution. pjoes.comresearchgate.net

Interestingly, the susceptibility of chlorinated aromatics to dechlorination in the presence of Ni-Mo/C catalysts was found to increase in the order: chlorobenzene (B131634) < chloronaphthalene < chloroanthracene. pjoes.com This trend is thought to be related to the degree of aromaticity of the compounds, which decreases with an increasing number of rings. pjoes.com

Table 1: Conversion Degree of Chloroaromatics in Catalytic HDCl Process

CatalystChlorobenzene (%)Chloronaphthalene (%)Chloroanthracene (%)
NiMo/CG83.090.097.6
NiMo/CN83.289.298.5
NiMo/ACP185.590.096.2
Source: Study on hydrodechlorination over sulphided carbon-supported Ni-Mo catalyst at 260°C and 3 MPa hydrogen pressure. pjoes.com

This data demonstrates the high efficiency of carbon-supported Ni-Mo catalysts in the hydrodechlorination of chloroanthracene, achieving up to 98.5% conversion. pjoes.com

Mechanistic Insights into Electrophilic Dechlorination Processes

The process of electrophilic dechlorination, particularly hydrodechlorination, involves the removal of a chlorine atom from an aromatic ring and its replacement with a hydrogen atom. This reaction is a type of electrophilic substitution. researchgate.net In the context of chloroaromatic compounds like this compound, the mechanism is influenced by the electronic properties of the aromatic system.

The generally accepted mechanism for the hydrodechlorination of chloroaromatics on a catalyst surface involves an electrophilic substitution pathway. researchgate.net This is supported by studies on various chlorobenzenes, where the reaction is initiated by an attack on the carbon atom with the highest electron density. researchgate.net For chloroarenes, this process is specifically termed electrophilic hydrodechlorination. pjoes.com The reaction involves the interaction of the chloroaromatic compound with a hydrogen source, often in the presence of a catalyst. The catalyst facilitates the cleavage of the C-Cl bond and the subsequent formation of a C-H bond. While detailed mechanistic studies specifically for this compound are not extensively available in the provided results, the general principles of electrophilic substitution on aromatic rings would apply. The anthracene moiety, being electron-rich, is susceptible to electrophilic attack. The chlorine atom, being deactivating yet ortho-para directing, influences the reactivity of the ring.

In some instances, dechlorination can be initiated by other means, such as through the formation of radical anions. For example, meso-substituted chloroanthracenes can undergo dechlorination via their radical anions, which are produced by the reaction of their excited singlet states with an amine in acetonitrile. acs.orgiem.ac.ru This points to alternative pathways for chlorine removal that are dependent on the specific reaction conditions.

Comparative Susceptibility to Chlorine Removal with Related Chloroaromatics

Studies comparing the hydrodechlorination (HDCl) of different chloroaromatic compounds have revealed interesting trends in their reactivity. Research conducted on carbon-supported Ni-Mo catalysts has shown that the susceptibility to dechlorination increases with the number of aromatic rings in the polycyclic aromatic hydrocarbon. pjoes.com

Specifically, the order of increasing susceptibility to chlorine removal is as follows: Chlorobenzene < Chloronaphthalene < Chloroanthracene pjoes.comresearchgate.net

This trend is somewhat counterintuitive from a sterical standpoint, as one might expect the larger chloroanthracene molecule to be less reactive due to steric hindrance. pjoes.com However, the observed reactivity is attributed to the degree of aromaticity of the compounds. pjoes.com As the number of rings in a polyacene system increases, its aromaticity index decreases. pjoes.com Benzene possesses the strongest aromatic character among these hydrocarbons. pjoes.com Consequently, the less aromatic a chloroaromatic compound is, the more susceptible it is to dechlorination. pjoes.com

To further illustrate this point, chlorocyclohexane (B146310), a non-aromatic chloroalkane, undergoes dechlorination at a significantly lower temperature (180°C) compared to chlorobenzene (260°C), highlighting the influence of the aromatic ring's stability on the ease of chlorine removal. pjoes.com The reaction mechanism for chlorocyclohexane is also different, proceeding via an intramolecular E2 elimination of HCl. pjoes.com

The following table summarizes the conversion degree of various chloroaromatic compounds in a catalytic hydrodechlorination process, demonstrating the higher reactivity of chloroanthracene.

CompoundConversion Degree (%)
Chlorobenzene83.0 - 85.5
Chloronaphthalene89.2 - 90.0
Chloroanthracene96.2 - 98.5
Data from hydrodechlorination over various Ni-Mo/C catalysts at 260°C, 3 MPa H₂, for 1 hour.Source: pjoes.com

Photochemical Reactivity and Photodimerization Investigations

Solid-State [4+4]-Photodimerization

This compound is known to undergo solid-state [4+4]-photodimerization upon irradiation. iucr.orglookchem.comchemicalbook.com This photochemical reaction results in the formation of a photodimer, specifically trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl). iucr.orglookchem.com The process involves the [4+4] cycloaddition of two this compound molecules.

The crystals for this reaction are typically obtained by crystallization of the this compound monomer. iucr.org Irradiation of the monomer powder, for instance with a 430 nm line from a Xe lamp, induces the dimerization. iucr.org The resulting photodimer can then be recrystallized. iucr.org The symmetry of the product molecule is dictated by the orientation of the reactant molecules within the crystal lattice. iucr.orgnih.gov In the case of this compound, the photodimer has a crystallographically imposed inversion symmetry. iucr.org It's noteworthy that the crystal packing of the monomer and the recrystallized photodimer are different. iucr.org

Spectroscopic and Computational Evidence for Excimer State Formation

The photodimerization of anthracene derivatives, including this compound, is often preceded by the formation of an excimer, which is an excited-state dimer. While direct detection of the excimer can be challenging, its existence is strongly suggested by various analytical techniques. iucr.orgiucr.org

Singular value decomposition (SVD) analysis of time-resolved powder X-ray diffraction data from the in-situ photodimerization of this compound has provided significant evidence for the existence of an excimer state. iucr.orgiucr.org This analytical method can extract meaningful information from subtle changes in crystallographic data over time, revealing transient states that are otherwise difficult to observe. iucr.orgiucr.org

Computational studies, such as those using density functional theory (DFT), are also employed to understand excimer formation. rsc.orgrsc.org These studies can model the stacking configurations of anthracene dimers and elucidate the key factors influencing excimer interaction. rsc.org For instance, in a study on a related derivative, 9-dimethylaminomethyl-10-chloroanthracene, computational results confirmed that the type of excimer (anthracene or naphthalene (B1677914) type) and the interplanar overlap are critical. rsc.org The formation of an anthracene-type excimer was associated with a significant bathochromic (red) shift in the photoluminescence spectrum due to stronger excimer interaction. rsc.org While this specific study was on a derivative, the principles of excimer formation and the computational approaches are applicable to understanding the photochemistry of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloroanthracene Research

Vibrational Spectroscopy for Structural and Electronic Insights

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For 1-Chloroanthracene, these techniques are crucial for confirming the integrity of the anthracene (B1667546) backbone and identifying the vibrational modes associated with the chlorine substituent.

Experimental FT-IR spectra of this compound, often recorded using a KBr wafer technique, are available in spectral databases. nih.gov Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of these bands. asianpubs.org For the closely related 9-chloroanthracene (B1582455), studies have identified the characteristic C-C stretching vibrations of the anthracene ring in the 1660-920 cm⁻¹ region. oaji.net The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹, while various in-plane and out-of-plane C-H bending modes are observed at lower wavenumbers. The C-Cl stretching vibration is a key indicator and is expected in the fingerprint region of the spectrum.

Table 1: Characteristic FT-IR Vibrational Modes for Chloroanthracene Structures
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of the hydrogen atoms attached to the anthracene ring.
Aromatic C-C Stretch1660-1400Stretching vibrations within the aromatic rings, characteristic of the anthracene skeleton. oaji.net
Aromatic C-H In-Plane Bend1300-1000Bending of C-H bonds within the plane of the aromatic ring.
Aromatic C-H Out-of-Plane Bend900-675Bending of C-H bonds out of the plane of the aromatic ring; patterns can indicate substitution.
C-Cl Stretch850-550Stretching vibration of the carbon-chlorine bond.

Attenuated Total Reflectance (ATR) is an IR sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. wikipedia.organton-paar.com The technique relies on the properties of total internal reflection, where an infrared beam passes through a crystal of high refractive index, creating an evanescent wave that penetrates a small depth into the sample in contact with the crystal. wikipedia.org This makes ATR-IR particularly useful for analyzing solid powder samples of this compound directly. nih.govwikipedia.org

While ATR-IR is a convenient and rapid method, the resulting spectra are not always identical to those obtained via traditional transmission methods. bibliotekanauki.pl Shifts in relative band intensities can occur, with bands at longer wavelengths appearing relatively stronger. bibliotekanauki.pl Furthermore, absolute shifts in peak frequencies can also be observed, which must be considered for accurate spectral interpretation. bibliotekanauki.pl

Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This technique provides information about the molecule free from intermolecular interactions that are present in the solid or liquid state. Spectra for this compound have been recorded using this method. nih.gov Comparing gas-phase spectra with computationally derived spectra can be complex, as gas-phase measurements can exhibit well-defined perturbations of infrared intensities for various vibrational modes. oaji.net

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Mass Spectrometry for Molecular Identification and Environmental Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive molecular weight information and structural details through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing semi-volatile organic compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its volatility and interaction with the chromatographic column, before it enters the mass spectrometer for detection.

The electron ionization (EI) mass spectrum of this compound is well-documented in databases such as the NIST Mass Spectrometry Data Center. nih.govnist.gov The spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 212, corresponding to the nominal molecular weight of the compound (C₁₄H₉³⁵Cl). nist.gov Another significant peak appears at m/z 214 due to the natural isotopic abundance of ³⁷Cl. The fragmentation pattern includes a key ion at m/z 176, which corresponds to the loss of a chlorine atom ([M-Cl]⁺), confirming the presence of chlorine in the molecule. d-nb.info In environmental analysis, where isomers are often present, retention index information from the GC is crucial for tentative identification, as structural isomers like this compound and 2-chloroanthracene (B50491) share the same molecular ion. thermofisher.com

Table 2: Principal Mass Spectral Peaks for this compound from GC-MS (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
214~33Molecular Ion [M+2]⁺ (with ³⁷Cl isotope)
212100Molecular Ion [M]⁺ (with ³⁵Cl isotope)
177~20[M-Cl+H]⁺
176~50Fragment Ion [M-Cl]⁺
88~25[C₇H₄]⁺ or other fragment
Note: Relative intensities are approximate and can vary between instruments. Data derived from NIST and PubChem spectral information. nih.govnist.gov

For the analysis of this compound in complex environmental matrices such as atmospheric deposition or indoor dust, higher selectivity and sensitivity are often required to overcome matrix interferences. d-nb.infogdut.edu.cn Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), particularly using a triple quadrupole instrument, provides this enhanced performance. d-nb.info This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.

This process significantly reduces chemical noise and allows for ultra-trace quantification. d-nb.infogdut.edu.cn Studies have developed sensitive GC-MS/MS methods for chlorinated PAHs, establishing specific MRM transitions for this compound. d-nb.info This approach has proven effective for quantifying the compound at picogram levels in environmental samples. d-nb.info

Table 3: GC-MS/MS Parameters for the Analysis of this compound
ParameterValueReference
Retention Time (min)27.2 d-nb.info
Precursor Ion (m/z)212.0 d-nb.info
Product Ion (m/z)176.1 d-nb.info
Precursor Ion (Isotope) (m/z)214.0 d-nb.info
Product Ion (Isotope) (m/z)176.1 d-nb.info
Note: Retention time is column and method dependent. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Fluorescence Spectroscopy for Photophysical Investigations

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and excited-state dynamics of fluorescent molecules like this compound.

Synchronous fluorescence spectrometry (SFS) is a powerful analytical tool that simplifies complex fluorescence spectra and enhances selectivity. shimadzu.com In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). shimadzu.com This technique yields narrower spectral bands compared to conventional emission or excitation spectra, which is particularly advantageous for analyzing mixtures of fluorescent compounds. shimadzu.commdpi.com

The combination of SFS with derivative techniques further improves the resolution and selectivity, allowing for the determination of compounds in complex matrices with overlapping spectra. researchgate.net For instance, a method combining matrix isopotential synchronous fluorescence spectrometry (MISF) with a derivative technique has been successfully developed for the simultaneous determination of the spectrally similar compounds this compound and 9-bromoanthracene (B49045) without requiring prior separation. researchgate.net This approach demonstrated good recoveries and low detection limits, highlighting its potential for analyzing complex samples. researchgate.net

Matrix Isopotential Synchronous Fluorescence (MISF) spectrometry is an advanced SFS technique that offers enhanced selectivity for analyzing complex mixtures. researchgate.netazolifesciences.com In MISF, the synchronous scan follows a trajectory of equal fluorescence intensity on a three-dimensional fluorescence spectrum, which can effectively resolve the spectra of different components in a mixture. researchgate.net

Research has demonstrated the successful application of MISF, often combined with derivative techniques, for the simultaneous determination of multiple PAHs in various samples, including vegetable oils and tea. acs.orgresearchgate.net A study on the simultaneous determination of this compound and 9-bromoanthracene showcased the power of derivative MISF. researchgate.net The method involved selecting an optimal scanning route on the MISF spectra, which allowed for the direct and simultaneous quantification of both compounds in a mixture. researchgate.net The reported recoveries for this compound were between 83.5% and 94%, with a detection limit of 0.69 μg/L. researchgate.net

Table 1: Performance of Derivative MISF for this compound Analysis

Analyte Recovery Range Detection Limit (μg/L)
This compound 83.5% - 94.0% 0.69
9-Bromoanthracene 90.0% - 94.0% 10

Data sourced from a study on the simultaneous determination of this compound and 9-bromoanthracene. researchgate.net

The photophysical properties of anthracene derivatives, including their fluorescence quantum yields and potential for dual emission, are areas of active research. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by the type and position of substituents on the anthracene core. For instance, the fluorescence quantum yields of anthracene, 9-chloroanthracene, and 9,10-dichloroanthracene (B1293567) have been reported as 0.33, 0.11, and 0.53, respectively. researchgate.net

While some anthracene derivatives, particularly those with methoxy (B1213986) substituents, have been shown to exhibit dual emission from different excited-state conformers, studies on 2-chloroanthracene have indicated a monoexponential decay, suggesting a single emissive species. researchgate.netacs.org However, research on polymorphic forms of 9-chloroanthracene has revealed dual excimer emissions in certain crystal structures at low temperatures. This phenomenon is attributed to emissions from molecules at the boundaries between different enantiomeric domains within the crystal. Furthermore, some organoboron dyes derived from this compound have been shown to exhibit dual emission behavior. csic.esbeilstein-journals.org The fluorescence quantum yields for these dyes are generally in the range of 0.2–0.4, with some reaching as high as 0.6. beilstein-journals.org

Matrix Isopotential Synchronous Fluorescence Spectrometry (MISF) for Mixture Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound and its derivatives. guidechem.comnih.gov The chemical shifts, signal multiplicities, and integration values in the NMR spectra provide a complete picture of the molecule's connectivity.

For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each of the nine aromatic protons. acs.org The ¹³C NMR spectrum provides information on the 14 carbon atoms in the molecule. guidechem.com The interpretation of these spectra is crucial for confirming the successful synthesis of this compound and its derivatives. acs.orgrsc.org

Table 2: Representative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
H9 8.88 s
H10 8.47 s
H4 8.16–8.07 m
H5 8.07–8.01 m
H8 7.95 d
H2 7.60 dd
H6, H7 7.58–7.52 m
H3 7.38 dd

Data obtained in CDCl₃ at 400 MHz. acs.org

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as conformational changes and restricted rotation around single bonds. blogspot.comrsc.org This is particularly relevant for studying atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. ias.ac.in

In the context of substituted anthracenes, VT-NMR can be used to investigate the rotational barriers of substituents. ias.ac.in For certain N,N-disubstituted 1-aminoanthracene (B165094) derivatives, VT-¹H NMR studies have been employed to evaluate the energy barrier to rotation around the C(1)-N bond. ias.ac.in The observation of separate signals for different conformers at low temperatures that coalesce at higher temperatures allows for the determination of the rotational energy barrier. researchgate.net While atropisomerism is well-documented in hindered biaryl systems, studies on 1-substituted anthracenes can reveal similar phenomena depending on the size and nature of the substituent. ias.ac.inresearchgate.net For instance, the introduction of a bulky substituent at the 1-position can lead to restricted rotation and the existence of stable atropisomers. ias.ac.in

High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation

X-ray Diffraction Methodologies

X-ray diffraction (XRD) stands as a cornerstone technique for the atomic-level structural characterization of crystalline materials, including this compound and its derivatives. It provides precise information on molecular geometry, packing arrangements in the solid state, and the nature of intermolecular interactions. Crystals of the this compound photodimer, for instance, have been successfully analyzed using XRD to determine their trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl) structure, which forms through a solid-state [4+4]-photodimerization process. science.govresearchgate.net

Time-resolved X-ray powder diffraction is a powerful technique for observing structural changes in crystalline materials as a reaction proceeds. This in-situ method allows for the direct monitoring of reaction kinetics and the identification of transient or intermediate species that may not be observable through ex-situ analysis.

In the context of this compound research, time-resolved powder diffraction has been instrumental in studying its solid-state photodimerization. iucr.orgiucr.orgsoken.ac.jp By exposing a powdered sample of this compound to UV irradiation directly within the diffractometer, researchers can collect diffraction patterns at successive time intervals. iucr.org This experimental setup, often utilizing a synchrotron X-ray source for high flux and time resolution, enables the tracking of the disappearance of the monomer phase and the emergence of the photodimer phase. iucr.orgnih.gov The analysis of these time-dependent diffraction patterns provides crucial data on the reaction mechanism and the structural evolution of the system from reactant to product. iucr.orgnih.gov

The vast datasets generated by time-resolved diffraction experiments present a significant analytical challenge. Singular Value Decomposition (SVD) is a robust mathematical technique employed to deconstruct these large, time-dependent datasets into a more manageable form, extracting the most significant components of variance. nih.govresearchgate.net SVD factorizes the experimental data matrix into a set of time-independent basis patterns (representing the different crystallographic phases) and their corresponding time-dependent concentration profiles. iucr.orgnih.gov

The application of SVD to the time-resolved powder diffraction data of this compound's photodimerization has yielded significant insights. iucr.orgnih.govresearch-nexus.net While conventional analysis like Rietveld refinement might struggle to identify minor or poorly crystalline intermediate species, SVD can effectively extract subtle signals from the data. iucr.orgnih.gov A key finding from the SVD analysis of this compound (1-chA) was the strong suggestion of an excimer state's existence during the reaction. iucr.orgnih.govresearch-nexus.net An excimer is a short-lived dimeric species formed between an excited state and a ground state molecule, which acts as an intermediate before the formation of the stable photodimer. The SVD method successfully revealed this transient state, which was not directly observable through other means, thereby providing a more complete picture of the photodimerization mechanism. iucr.orgnih.gov

Table 1: Key Findings from SVD Analysis of this compound Photodimerization

FindingSignificanceReference
Identification of a transient speciesProvides evidence for a multi-step reaction mechanism. nih.govresearch-nexus.net
Suggestion of an excimer stateElucidates the nature of the intermediate in the photodimerization pathway. iucr.orgnih.gov
Extraction of kinetic informationAllows for the determination of reaction rates and the evolution of different species over time. researchgate.netacs.org
Enhanced signal-to-noise ratioEnables the detection of subtle structural changes that would otherwise be obscured by noise. nih.gov

Time-Resolved Powder Diffraction for In-Situ Reaction Monitoring

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules. shu.ac.uk When an organic molecule like this compound absorbs UV or visible light, its outer valence electrons are promoted from a ground electronic state to a higher energy excited state. msu.edursc.org The wavelengths of light absorbed correspond to the energy differences between these electronic states.

For aromatic systems like anthracene, the most relevant electronic transitions are π → π* transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. shu.ac.uklibretexts.org These transitions are responsible for the characteristic strong absorption bands observed in the UV region for anthracene and its derivatives. msu.edu The absorption spectrum of an anthracene derivative is complex, often showing a series of overlapping bands due to the coupling of electronic transitions with various vibrational energy levels. shu.ac.ukrsc.org

The introduction of a chloro-substituent at the 1-position of the anthracene core influences its electronic properties and, consequently, its UV-Vis absorption spectrum. researchgate.net The chlorine atom can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. This substitution can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity (hyperchromic or hypochromic effects) compared to the parent anthracene molecule. msu.edu Furthermore, the formation of aggregates or excimers in the solid state or concentrated solutions can lead to significant changes in the absorption and emission spectra, often resulting in broadened, structureless, and red-shifted (bathochromic) bands compared to the monomer in dilute solution. rsc.org For instance, derivatives of this compound have been shown to exhibit large bathochromic shifts of over 100 nm in the solid-state emission spectrum, confirming excimer formation. rsc.org

Table 2: Typical Electronic Transitions in Aromatic Molecules

Transition TypeDescriptionTypical Wavelength Region
σ → σExcitation of an electron from a sigma bonding orbital to a sigma antibonding orbital.Far UV (<200 nm)
n → σExcitation of a non-bonding electron to a sigma antibonding orbital.150 - 250 nm
π → πExcitation of an electron from a pi bonding orbital to a pi antibonding orbital.200 - 700 nm
n → πExcitation of a non-bonding electron to a pi antibonding orbital.200 - 700 nm

Data sourced from general principles of UV-Visible spectroscopy. shu.ac.uktanta.edu.eg

Computational and Theoretical Investigations of 1 Chloroanthracene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of polycyclic aromatic hydrocarbons and their derivatives. oaji.netasianpubs.org These methods allow for a detailed examination of the electronic structure and its influence on the chemical behavior of 1-chloroanthracene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry. oaji.netasianpubs.org This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. For instance, in a study on 9-chloroanthracene (B1582455), the calculated C-Cl bond distance and the C-C-Cl bond angle were found to be in good agreement with experimental data derived from X-ray diffraction. oaji.net Similar calculations for this compound would yield precise geometric parameters, forming the foundation for further computational analysis.

A study on new thiadiazole compounds, including a 10-chloroanthracene derivative, utilized DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set to optimize molecular geometries. researchgate.net This highlights the applicability of DFT in understanding the structure of complex anthracene (B1667546) derivatives.

Parameter9-Chloroanthracene (Computed) oaji.net9-Chloroanthracene (Experimental) oaji.net
C-Cl Bond Length (Å)1.7651.728
C-C-Cl Bond Angle (°)118.46118.61

Theoretical vibrational analysis is a key application of quantum chemical calculations. After optimizing the molecular structure, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) and Raman spectra can then be compared with experimental spectra to aid in the assignment of observed spectral bands. oaji.netasianpubs.org For example, a combined experimental and computational study on 9-chloroanthracene used DFT to calculate its vibrational frequencies, which showed good agreement with the experimental FT-IR spectrum after scaling. oaji.netasianpubs.org This approach allows for a detailed understanding of the molecule's vibrational modes.

The infrared spectra of photodimers of anthracene and its derivatives, including this compound, have been studied to understand their structure. researchgate.net Computational predictions of vibrational frequencies would be crucial in interpreting these complex spectra.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For this compound, FMO analysis can predict its behavior in various chemical reactions. wikipedia.org

Molecular OrbitalEnergy (eV)
HOMO-5.80
LUMO-2.10
HOMO-LUMO Gap3.70

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. wolfram.com Typically, red regions indicate negative electrostatic potential, where electron density is high and which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack. oaji.net For this compound, the MESP map would likely show negative potential above and below the plane of the aromatic rings and a more positive region near the chlorine atom, influencing its interaction with other molecules. oaji.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. uni-muenchen.de These interactions contribute to the stability of the molecule. For this compound, NBO analysis can quantify the extent of electron delocalization within the anthracene core and the interactions between the chlorine atom's lone pairs and the aromatic system. oaji.net

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. wikipedia.org It describes the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org By calculating the Fukui function for each atom in this compound, one can identify the specific carbon atoms most susceptible to attack. This analysis provides a more quantitative prediction of regioselectivity in chemical reactions than MESP mapping alone. oaji.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Modeling of Electron Transfer Processes

Theoretical models are crucial for understanding the mechanisms of electron transfer involving this compound. These computational approaches allow for the detailed examination of transient species and reaction dynamics that are often difficult to capture experimentally. Studies on related chloroaromatic compounds, such as chloronaphthalenes and other chloroanthracene isomers, provide a framework for understanding the behavior of this compound. researchgate.netresearchgate.net The primary process investigated is dissociative electron attachment (DEA), where a low-energy electron collides with the molecule, forming a transient negative ion (TNI) which may then dissociate. researchgate.netacs.org

In the gas phase, the interaction of a low-energy electron with a this compound molecule can lead to the formation of a temporary molecular anion. The fate of this anion is governed by its potential energy surface. For many chloro-aromatic molecules, the dominant decay channel for these transient ions is the formation of a chloride ion (Cl⁻) and a corresponding radical fragment. researchgate.netresearchgate.net The energy of the incoming electron is a critical factor, with different resonant energies leading to specific fragmentation pathways. researchgate.net

The electron affinity (EA) is a fundamental property that quantifies the energy change when a molecule accepts an electron. It is a key parameter in modeling electron transfer reactions. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict adiabatic electron affinities (EAa), which represent the energy difference between the optimized neutral molecule and its corresponding anion. researchgate.netresearchgate.net These theoretical values can be benchmarked against experimental data obtained from gas-phase electron transfer equilibrium measurements. acs.orgnist.gov

For anthracene and its derivatives, electron affinities have been determined through gas-phase electron transfer studies using pulsed-electron high-pressure mass spectrometry. researchgate.net These experiments provide Gibbs free energy, enthalpy, and entropy changes for the electron attachment reaction, from which EA values can be derived. researchgate.net A reliable method for estimating EAs for compounds in solution involves measuring their reduction potentials using techniques like cyclic voltammetry. researchgate.net There is a well-established correlation between gas-phase electron affinities and half-wave reduction potentials in aprotic solvents, which allows for the determination of one property from the other. researchgate.netresearchgate.net For aromatic hydrocarbons, this relationship provides a valuable bridge between gas-phase and solution-phase electron transfer behavior. researchgate.net

Table 1: Experimental and Theoretical Electron Affinity Data for Anthracene and Related Compounds

Compound Method Electron Affinity (eV) Source
Anthracene Gas-phase electron transfer equilibria 0.55 nist.gov
1-Chloronaphthalene DFT CAM B3LYP/6-311+G(d,p) 0.2771 ± 0.003 researchgate.net

Computational chemistry allows for the construction of potential energy surfaces (PES) that map the energy of a molecular system as a function of its geometry. For the electron attachment to this compound, the PES describes the journey from the neutral molecule plus an electron to the formation of the transient negative ion and its subsequent dissociation. acs.org

Calculation of Electron Affinities and Reduction Potentials

Simulation of Atmospheric Degradation Kinetics and Pathways

Chlorinated polycyclic aromatic hydrocarbons (ClPAHs) like this compound are pollutants whose atmospheric fate is of significant environmental interest. rsc.org Computational simulations are used to investigate their atmospheric lifetime and degradation mechanisms, which are primarily initiated by reactions with atmospheric oxidants like the nitrate (B79036) radical (NO₃), hydroxyl radical (OH), and ozone (O₃). rsc.orgacs.org

Theoretical studies on the atmospheric oxidation of 9-chloroanthracene (an isomer of this compound) by the NO₃ radical have been performed using quantum chemistry methods. rsc.orgrsc.org These studies construct a detailed profile of the potential energy surface to identify the most likely reaction pathways, which include the addition of the radical to the aromatic ring and hydrogen abstraction. rsc.org The calculations show that NO₃ radical addition is the dominant initial reaction pathway. rsc.org The subsequent reactions of the resulting intermediates with atmospheric species like O₂, NO, and NO₂ lead to a variety of oxidation products, including chloroanthracenyl nitrates and chloroanthracenediones. rsc.orgrsc.org These computational models provide crucial data on reaction mechanisms and product formation that are essential for assessing the environmental impact of these compounds. rsc.org

For complex, multi-step chemical reactions like the atmospheric oxidation of this compound, calculating accurate rate constants requires methods that can account for pressure and temperature dependence. The Energy Grained Master Equation (EGME) is a powerful theoretical tool used for this purpose. rsc.orggithub.io The EGME models the evolution of the population of molecules in different energy states (grains) as they undergo energizing collisions with bath gases (like N₂ in the atmosphere) and chemical reactions. rsc.orguleth.ca

The implementation of the EGME involves several key components:

Potential Energy Surface: High-level quantum chemistry calculations are first used to determine the energies of all stationary points (reactants, intermediates, transition states, and products) on the PES. rsc.org

Microcanonical Rate Coefficients: Theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the energy-dependent rate coefficients, k(E), for each elementary reaction step. github.io

Collisional Energy Transfer: A model, such as the exponential down model, is used to describe the probability of a molecule changing its internal energy upon collision with a bath gas molecule. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
9-Chloroanthracene
Anthracene
1-Chloronaphthalene
Chloride
Nitrate radical
Hydroxyl radical
Ozone
Oxygen
Nitrogen monoxide
Nitrogen dioxide
9-Chloroanthracen-yl nitrates
9-Chloroanthracenediones

Advanced Research Applications and Environmental Fate of 1 Chloroanthracene

Role in Organic Electronics and Optoelectronic Materials Research

The rigid, π-conjugated structure of anthracene (B1667546) and its derivatives is foundational to their use in organic electronics. The introduction of a chlorine atom to the anthracene core, as in 1-Chloroanthracene, modifies the molecule's electronic properties, making it a target for research in various optoelectronic applications.

Organic semiconductors are crucial for creating flexible, large-area electronic devices. city.ac.uk Anthracene derivatives are a well-established class of organic semiconductors, and modifying their structure is a key strategy for tuning their electronic properties. unist.ac.kr this compound serves as a valuable precursor in the synthesis of more complex molecules for organic electronics. arizona.edu The chlorine substituent alters the electron density of the anthracene core, which can influence molecular packing in the solid state and the material's charge transport capabilities. city.ac.ukresearchgate.net

Research has explored the photochemical behavior of this compound, such as its ability to undergo solid-state [4+4]-photodimerization to form trans-bi(1-chloro-9,10-dihydro-9,10-anthracenediyl). Understanding such reactions is vital for developing stable materials for organic field-effect transistors (OFETs) and other devices. research-nexus.net Studies on the electronic absorption spectra of this compound have shown how halogen substitution impacts its polarizability, a key parameter in designing semiconductor materials. researchgate.net

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their stability remains a challenge. theengineer.co.uk A common strategy to enhance stability and performance is to add a protective "capping layer" on top of the main perovskite layer. perovskite-info.commdpi.com These layers, often composed of bulky organic cations, can protect the cell from moisture and heat while passivating surface defects. theengineer.co.ukmdpi.com

This compound has been successfully used as a starting material in the synthesis of a novel capping agent for PSCs. acs.org In a multi-step synthesis, this compound is converted into anthracen-1-ylmethylammonium iodide (AMAI). acs.org This AMAI is then applied as a capping layer on a 3D perovskite surface. acs.org

Table 1: Synthesis and Performance of Anthracene-Based Capping Layer This table summarizes the synthesis starting from this compound and the resulting device performance.

Parameter Description Finding Citation
Starting Material Precursor for capping agent synthesis. This compound acs.org
Synthesized Capping Agent The final ammonium (B1175870) salt used for the capping layer. Anthracen-1-ylmethylammonium Iodide (AMAI) acs.org
Device Architecture Type of solar cell fabricated. n-i-p Perovskite Solar Cell acs.org
Effect on Thermal Stress Performance change after exposure to heat. PCE enhancement and increased reliability. acs.org

| Pixel Yield after 85 °C Test | Reliability metric after high-temperature stability test. | 100% yield of working pixels. | acs.org |

Fluorescent sensors are powerful analytical tools that can detect specific ions or molecules with high sensitivity. almacgroup.com The design of these sensors often follows a 'fluorophore-spacer-receptor' model, where the fluorescence of the fluorophore module is altered upon the receptor binding to an analyte. almacgroup.com Anthracene is a widely used fluorophore due to its high quantum yield. researchgate.net

The introduction of substituents like chlorine onto the anthracene core can modulate its photophysical properties, making chloro-anthracene derivatives subjects of exploration in sensor design. For instance, a fluorescent chemosensor for the Cu²⁺ ion was developed using a calix acs.orgarene modified with two anthraceneisoxazolymethyl groups, demonstrating the utility of the anthracene fluorophore in complex sensor architectures. researchgate.net While direct use of this compound as a complete sensor is not widely documented, its derivatives are investigated. For example, poly(1-amino-5-chloroanthraquinone), a polymer derived from a related chloro-anthracene structure, was synthesized and developed as a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺). nih.gov The exploration of such derivatives indicates the potential of the chloro-anthracene scaffold in the rational design of new chemosensors. almacgroup.comnih.gov

Integration into Perovskite Solar Cell Architectures as Capping Layers

Environmental Research and Pollution Studies

This compound is a member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), a class of pollutants formed from the incomplete combustion of organic matter in the presence of chlorine sources or through the transformation of parent PAHs in the environment. nih.govmdpi.com

ClPAHs, including isomers of chloroanthracene, are considered persistent organic pollutants (POPs). nih.gov Their vapor pressures classify them as semi-volatile organic compounds (SVOCs), which means they can adsorb to airborne particulate matter and undergo long-range atmospheric transport, reaching remote ecosystems far from their original source. nih.govmdpi.com PAHs and their chlorinated derivatives accumulate in soil and sediment primarily through atmospheric deposition and surface runoff. mdpi.com

Studies have quantified the atmospheric deposition of ClPAHs in Europe, with total fluxes measured in the range of hundreds of picograms per square meter per day (pg m⁻² day⁻¹). nih.gov Environmental studies have also shown that parent PAHs like anthracene can be transformed into chlorinated derivatives under environmentally relevant conditions. For example, the photochlorination of anthracene in saline ice under simulated sunlight has been shown to produce 9-chloroanthracene (B1582455) (9-ClANT) and 2-chloroanthracene (B50491) (2-ClANT). mdpi.com This process demonstrates a potential pathway for the formation of this compound and other isomers in cold regions. mdpi.com

Table 2: Atmospheric Deposition Fluxes of Halogenated PAHs in Central Europe Data from a 2021 study on atmospheric deposition at two sites.

Compound Class Košetice (Regional Background) Praha-Libuš (Semi-Urban) Citation
ClPAHs 580 (272–962) pg m⁻² day⁻¹ 547 (351–724) pg m⁻² day⁻¹ nih.gov

| BrPAHs | 494 (161–936) pg m⁻² day⁻¹ | 449 (202–758) pg m⁻² day⁻¹ | nih.gov |

The fate of ClPAHs in soil and sediment is heavily influenced by microbial activity. mdpi.com Bioremediation, which uses microorganisms to break down pollutants, is a key area of research for cleaning up PAH-contaminated sites. researchgate.netepa.gov However, the degradation of PAHs and their derivatives can be limited by factors such as bioavailability and molecular structure. dss.go.thresearchgate.net

Research into the microbial degradation of chloroanthracene isomers has revealed high substrate specificity. One study found that a bacterial strain, Rhodococcus S1, was capable of using 2-chloroanthracene as a carbon source but could not degrade this compound or 9-chloroanthracene. researchgate.net This suggests that the position of the chlorine atom on the anthracene ring is a critical factor determining whether microbial enzymes can initiate the degradation process. researchgate.net

Furthermore, a study on the natural degradation of a PAH mixture in different soils found that the degradation of 9-chloroanthracene was significantly more limited compared to its parent compound, anthracene, and other PAHs like benzopyrene over a 56-day period. mdpi.com This persistence highlights the potential for chlorinated PAHs to pose a greater long-term environmental risk than their non-chlorinated counterparts. mdpi.com While various bacteria and fungi are known to degrade PAHs, the recalcitrance of specific chlorinated isomers like this compound presents a challenge for bioremediation efforts. researchgate.nettandfonline.com

Identification of Environmental Transformation Products and Pathways

The environmental transformation of this compound, a member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), is a subject of concern due to the potential formation of more toxic byproducts. In the atmosphere, the gas-phase reaction of related compounds like 9-chloroanthracene with nitrate (B79036) radicals (NO3) has been studied theoretically to understand its degradation pathways. These studies suggest that the transformation can be initiated by the addition of NO3 to the carbon-carbon double bonds or through hydrogen abstraction. rsc.org This leads to a cascade of reactions, potentially forming products such as 9-chloroanthracene-1,2-dione, 9-chloroanthracene-1,4-dione, and 10-chloroanthracen-9-ol. rsc.org

In aquatic and soil environments, photochemical reactions play a significant role. For instance, the parent compound, anthracene, can undergo photochlorination in saline water to form chloroanthracenes, including 2-chloroanthracene and 9-chloroanthracene. mdpi.com Studies on mixtures of PAHs, including this compound, in soil have identified a range of transformation products under the combined influence of plants and microorganisms. mdpi.com After a 56-day period in a soil-ryegrass system, nineteen different intermediate products from a mixture of four PAHs were identified, including various hydroxylated and carboxylated compounds. mdpi.comresearchgate.net While the degradation of this compound itself was found to be limited, its presence contributes to the complex mixture of transformation products in the soil. mdpi.comresearchgate.net

Furthermore, upon photoirradiation with UVA light in the presence of lipids, this compound has been shown to induce lipid peroxidation, indicating a pathway through which it can cause photo-induced biological damage. nih.gov

Interactions with Soil Ecosystems and Native Microbial Communities

The presence of this compound in soil can significantly influence the native microbial communities and its own persistence. In a study investigating the degradation of a PAH mixture (anthracene, 9-chloroanthracene, benzo[a]pyrene, and chrysene) in soil, it was observed that 9-chloroanthracene showed limited degradation compared to its parent compound, anthracene, over a 56-day period. mdpi.comresearchgate.net This highlights the recalcitrance of chlorinated PAHs in the soil environment.

Investigations in Biomedical and Toxicological Research

Studies on Gap Junctional Intercellular Communication (GJIC) Modulation

This compound has been a key compound in studies investigating the non-genotoxic, epigenetic effects of polycyclic aromatic hydrocarbons (PAHs). Research has demonstrated that this compound is a potent inhibitor of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis. researchgate.netoup.com In studies using F344 rat liver epithelial cells, this compound was shown to reversibly inhibit GJIC. researchgate.netoup.com This inhibition is significant because dysfunctional GJIC is a characteristic of most cancer cells, and its inhibition by chemical agents is considered a key event in tumor promotion. oup.com

The inhibitory effect of this compound on GJIC was observed to be rapid, occurring within 5 minutes of exposure, and dose-dependent. oup.com This rapid onset suggests that the compound modifies gap junctions at a post-translational level. oup.com The inhibition was also found to be reversible, which is consistent with the reversible nature of the tumor promotion stage. oup.com

Analysis of Mitogen-Activated Protein Kinase (MAPK) Activation Pathways in Cellular Systems

In conjunction with its effects on GJIC, this compound has been shown to stimulate mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netoup.com Specifically, it induces the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2), which are key components of the MAPK pathway involved in cell proliferation. researchgate.netoup.com This activation of ERK1 and ERK2 is a crucial mitogenic signal that can promote the clonal expansion of an initiated cell. oup.com

Notably, the activation of MAPK occurred approximately 10 to 20 minutes after the initial inhibition of GJIC. researchgate.netoup.com For this compound specifically, the induction of ERK phosphorylation was observed at 30 minutes. oup.com This temporal sequence suggests that MAPK activation is not the cause of the initial GJIC inhibition. Instead, it is hypothesized that the disruption of GJIC may be a preceding event that contributes to the subsequent activation of mitogenic signaling pathways like MAPK. researchgate.netoup.com This dual action—inhibiting growth-suppressive communication (GJIC) while activating growth-promoting signals (MAPK)—positions this compound as a compound of interest in studies on non-genotoxic mechanisms of carcinogenesis. oup.com

Structure-Activity Relationship Studies with Anthracene Isomers and Derivatives

The biological activities of this compound have been clarified through structure-activity relationship (SAR) studies, comparing it with other anthracene isomers and derivatives. oup.com These studies have revealed that the position of the substituent group on the anthracene core is a critical determinant of its ability to inhibit GJIC and activate MAPK. researchgate.netoup.comoup.com

Specifically, isomers that possess a "bay-like" region, such as this compound and 9-chloroanthracene, are potent inhibitors of GJIC. researchgate.netoup.com In contrast, linear-planar isomers like 2-chloroanthracene, which lack this structural feature, have no effect on GJIC. researchgate.netoup.com A similar pattern was observed for MAPK activation; only the GJIC-inhibitory isomers (this compound and 9-chloroanthracene) induced the phosphorylation of ERK1 and ERK2, while the non-inhibitory isomer (2-chloroanthracene) did not. researchgate.netoup.com This demonstrates a clear SAR where the presence of a bay-like region, formed by the chlorine atom at the 1- or 9-position, confers the specific epigenetic toxicity. researchgate.net

CompoundBay-like RegionGJIC InhibitionMAPK (ERK) Activation
This compound YesYesYes
2-ChloroanthraceneNoNoNo
9-ChloroanthraceneYesYesYes
Anthracene (parent)NoNoNo

This table summarizes the structure-activity relationship for chloroanthracene isomers based on findings from studies on F344 rat liver epithelial cells. researchgate.netoup.com

Molecular Docking Studies against Potential Biological Targets (e.g., anticancer proteins)

While specific molecular docking studies for this compound are not extensively detailed in the provided search results, research on the closely related isomer, 9-chloroanthracene, offers valuable insights into the potential interactions of chloroanthracenes with biological targets. Computational chemistry and molecular docking have been employed to investigate the anticancer potential of anthracene derivatives. journalcra.com

For instance, molecular docking studies were performed for 9-chloroanthracene against attractive anticancer protein targets such as HER2 (Human Epidermal Growth Factor Receptor 2) and Tyrosinase. journalcra.comasianpubs.org These proteins are crucial in cell proliferation and are often targeted in cancer therapy. journalcra.com The goal of such studies is to predict the binding affinity and interaction modes of the compound within the active site of the target protein, which can help in identifying promising lead compounds for drug development. journalcra.commdpi.com Although the specific binding energies and interactions for this compound are not provided, the research on its isomer suggests that chloroanthracenes are considered for such computational analysis due to their biological activities. journalcra.comasianpubs.org

Future Directions and Emerging Research Avenues for 1 Chloroanthracene

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 1-Chloroanthracene and its derivatives is a critical area for future research, with a strong emphasis on developing more sustainable and efficient methods. Current synthetic routes often involve multi-step processes with conditions that are not environmentally benign. vulcanchem.com Future research will likely focus on the following areas:

Green Chemistry Approaches: The development of synthetic pathways that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation is a key objective. This includes exploring solid-state reactions, such as the [4+4]-photodimerization of the monomer, which can proceed without the need for solvents. researchgate.net

Catalytic Methods: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination, have shown promise in the functionalization of this compound. beilstein-journals.orgcsic.es Future work will likely involve the design of more active and selective catalysts, potentially using more abundant and less toxic metals, to improve reaction efficiency and expand the scope of accessible derivatives. rug.nl For instance, Pd-catalyzed one-pot borylation-Suzuki coupling reactions have been utilized for the synthesis of complex aryl systems starting from this compound. beilstein-journals.orgcsic.es

One-Pot Reactions: Combining multiple synthetic steps into a single, one-pot procedure offers significant advantages in terms of efficiency and sustainability. Research into one-pot demethylation–triflation sequences and borylation-Suzuki coupling strategies for derivatives of this compound is an emerging area. beilstein-journals.org

Synthetic StrategyCatalyst/Reagent ExampleKey Advantage
Palladium-Catalyzed CouplingPd(OAc)2/RuPhosEfficient C-C and C-N bond formation acs.org
Nucleophilic SubstitutionLithium diphenylphosphanideIntroduction of phosphorus-containing moieties rsc.org
Indium-Mediated DehalogenationIn(0) in ionic liquidsGreen and selective dehalogenation mdpi.com

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involving this compound at the molecular level is crucial for optimizing existing synthetic methods and designing new applications. Future research in this area will likely involve a combination of experimental and computational approaches:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this compound. vulcanchem.comoaji.net These studies can help elucidate the electronic effects of the chlorine substituent on the reactivity of the anthracene (B1667546) core. vulcanchem.com

Spectroscopic Analysis: Advanced spectroscopic techniques, such as time-resolved spectroscopy, can be used to study the photophysical properties and reaction dynamics of this compound and its derivatives. dokumen.pub Understanding these properties is essential for applications in areas like organic electronics and photodynamic therapy.

Reaction Kinetics: Detailed kinetic studies of synthetic reactions can help to optimize reaction conditions and improve yields. vulcanchem.com This includes investigating the influence of solvent, temperature, and catalyst concentration on reaction rates.

Innovative Applications in Advanced Material Science and Nanotechnology

The unique photophysical properties of the anthracene core, combined with the modifications introduced by the chlorine substituent, make this compound a promising building block for advanced materials. Future research is expected to explore its potential in:

Organic Electronics: Anthracene derivatives are known for their use in organic semiconductors. vulcanchem.com The substitution pattern on the anthracene scaffold can be used to tune the electronic properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). rsc.org Modifications at the 1-position of anthracene, in particular, are being explored as a strategy to achieve longer wavelength emission in the solid state. rsc.org

Fluorescent Sensors: The fluorescence of anthracene derivatives can be sensitive to their local environment, making them potential candidates for chemical sensors. solubilityofthings.com Research could focus on developing this compound-based sensors for the detection of specific ions, molecules, or changes in physical parameters.

Nanomaterials: The incorporation of this compound into larger molecular architectures and nanomaterials is an emerging area. This includes the synthesis of 2D/3D heterostructures for applications such as perovskite solar cells. acs.org

Application AreaKey Property of this compound DerivativePotential Device
Organic ElectronicsTunable solid-state emission rsc.orgOLEDs, OPVs
NanotechnologyComponent of 2D/3D heterostructures acs.orgPerovskite Solar Cells
Holographic StorageUse in photo-gated hole burning systems epfl.chHigh-density optical data storage

Comprehensive Environmental Impact Assessment and Remediation Technologies

As a chlorinated polycyclic aromatic hydrocarbon (cPAH), this compound poses potential environmental risks that require thorough investigation. ontosight.ai Future research should focus on:

Environmental Fate and Transport: Studies are needed to understand the persistence, bioaccumulation, and transport of this compound in various environmental compartments, including air, water, and soil. ontosight.airesearchgate.net Its presence has been detected in the atmosphere around metallurgical plants. researchgate.netd-nb.info

Toxicity and Ecotoxicity: A comprehensive assessment of the toxicity of this compound to humans and other organisms is essential. ontosight.ai This includes investigating its potential carcinogenic and mutagenic effects. ontosight.airesearchgate.net

Remediation Technologies: The development of effective and environmentally friendly methods for the degradation and removal of this compound from contaminated sites is a critical research area. This could involve bioremediation approaches using microorganisms or advanced oxidation processes.

Expanded Biomedical and Pharmacological Explorations for Therapeutic Development

The anthracene scaffold is present in a number of clinically used drugs, suggesting that derivatives of this compound may also possess interesting biological activities. oaji.net Future research in this area could explore:

Anticancer Activity: Anthracyclines, which are anthracene derivatives, are used in cancer chemotherapy. oaji.net Screening this compound and its derivatives for anticancer activity is a promising avenue for research. vulcanchem.comptfarm.pl The ability of some halogenated anthracenes to generate reactive oxygen species upon irradiation suggests potential applications in photodynamic therapy. smolecule.com

Antimicrobial Properties: Some studies have indicated that halogenated anthracenes may have antimicrobial properties, although more research is needed to confirm this for this compound. smolecule.com

Drug Delivery: The lipophilic nature of the anthracene core could be exploited for the development of drug delivery systems. This compound could serve as a scaffold for attaching therapeutic agents to facilitate their transport across cell membranes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-Chloroanthracene with high purity for photochemical studies?

  • Methodological Answer : Use nickel-catalyzed cross-coupling reactions with organolithium reagents (e.g., n-HexLi or iPrLi) to achieve regioselective chlorination. Post-synthesis, purify via recrystallization from acetone/hexane mixtures and confirm purity (>95%) using HPLC or GC-MS .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Analyze monomer and photodimer crystal structures to confirm molecular packing and symmetry (e.g., inversion symmetry in the photodimer) .
  • NMR/FTIR : Identify Cl substitution patterns and monitor photodimerization progress.
  • Purity assessment : Use melting point analysis and chromatographic methods to verify absence of isomers (e.g., 9-chloroanthracene) .

Q. What is the mechanism of this compound’s photodimerization under UV light?

  • Methodological Answer : Upon irradiation (>300 nm), this compound undergoes [4+4] cycloaddition to form a stable dimer via an excimer intermediate. Kinetic studies using time-resolved powder diffraction reveal that dimer formation is slower than excimer decay, requiring controlled illumination parameters (wavelength, intensity) to optimize reaction yield .

Advanced Research Questions

Q. How does singular value decomposition (SVD) analysis enhance the interpretation of time-resolved powder diffraction data during photodimerization?

  • Methodological Answer : SVD decomposes time-dependent diffraction data into orthonormal matrices to isolate dominant reaction components (e.g., monomer decay, dimer growth). This method resolves overlapping Bragg peaks and quantifies phase transitions, enabling precise modeling of reaction kinetics and intermediate states .

Q. What computational models best predict the reactivity and regioselectivity of this compound in photochemical reactions?

  • Methodological Answer : Density functional theory (DFT) simulations combined with crystallographic packing analysis can predict reaction pathways. For example, the mutual orientation of monomers in the crystal lattice (e.g., parallel vs. antiparallel stacking) dictates dimerization efficiency. Validate models with experimental activation energy barriers derived from Arrhenius plots .

Q. How can researchers resolve contradictions between experimental data and theoretical models of this compound’s photodimerization pathways?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-limiting steps.
  • SVD-guided refinement : Reconcile discrepancies by isolating noise or secondary phases in diffraction data .
  • In-situ spectroscopy : Use UV-Vis or Raman spectroscopy to detect transient intermediates not captured by crystallography .

Q. What methodologies assess the environmental impact of this compound’s photodegradation byproducts?

  • Methodological Answer : Conduct UVA photoirradiation experiments in the presence of lipids (e.g., methyl linoleate) to simulate environmental conditions. Analyze lipid peroxidation products (e.g., malondialdehyde) via HPLC-UV/Vis and assess toxicity using in vitro bioassays (e.g., Ames test for mutagenicity) .

Notes for Reproducibility

  • Experimental rigor : Follow IUPAC guidelines for photochemical experiments, including actinometry to calibrate light sources .
  • Data sharing : Archive raw diffraction data in repositories (e.g., CCDC) and provide detailed metadata (e.g., irradiation time, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.